molecular formula C7H7Cl2NO2S B246408 N-(2,5-dichlorophenyl)methanesulfonamide

N-(2,5-dichlorophenyl)methanesulfonamide

Cat. No.: B246408
M. Wt: 240.11 g/mol
InChI Key: KBYOLEBANUSCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dichlorophenyl)methanesulfonamide is a chemical compound of significant interest in structural chemistry and materials science research. Studies of closely related structural analogs, such as N-(2,5-dichlorophenyl)benzenesulfonamide, reveal that this class of molecules adopts a bent configuration at the sulfur atom, with a characteristic C—SO2—NH—C torsion angle of approximately 66° . The molecular conformation often positions the N-H bond syn to an ortho-chloro substituent on the aniline ring, leading to the formation of an intramolecular N—H···Cl hydrogen bond, which helps stabilize the overall molecular structure . In the solid state, these sulfonamide compounds can form complex architectures, such as chains or dimers, through intermolecular N—H···O hydrogen bonds, making them valuable subjects for investigating crystal engineering and supramolecular assembly . Furthermore, sulfonamide functional groups are integral to the development of "safety-catch" linkers in solid-phase peptide synthesis (SPPS) . The acyl sulfonamide moiety is exceptionally stable under both acidic and basic conditions, but can be activated via N-alkylation to allow for efficient cleavage from the solid support by nucleophiles, enabling the synthesis of diverse peptide derivatives . Researchers can utilize N-(2,5-dichlorophenyl)methanesulfonamide to explore these and other applications in synthetic methodology and physicochemical property studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYOLEBANUSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2,5-Dichlorophenyl)methanesulfonamide exhibits distinct structural and physicochemical properties compared to analogs. Below is a detailed analysis of key differences:

Substituent Position and Conformational Effects

Compound Name Substituent Positions N–H Bond Conformation Key Observations
N-(2,5-Dichlorophenyl)methanesulfonamide 2-Cl, 5-Cl Syn to ortho-Cl, anti to meta-Cl Stabilized by intramolecular N–H···O=S hydrogen bonds; planar sulfonamide group .
N-(2,3-Dichlorophenyl)methanesulfonamide 2-Cl, 3-Cl Syn to both ortho-Cl and meta-Cl Steric hindrance between Cl atoms induces torsional strain, reducing crystallinity .
N-(4-Chlorophenyl)methanesulfonamide 4-Cl Free rotation due to no ortho substituents Forms extended hydrogen-bonded networks; higher solubility in polar solvents .
N-(4-Fluorophenyl)methanesulfonamide 4-F Similar to 4-Cl analog Enhanced dipole moment due to fluorine’s electronegativity; stronger intermolecular interactions .

Hydrogen Bonding and Crystallographic Behavior

  • The 2,5-dichloro derivative forms N–H···O=S hydrogen bonds with adjacent molecules, leading to a dimerized crystal structure .
  • In contrast, N-(4-chlorophenyl)methanesulfonamide adopts a chain-like hydrogen-bonding network due to unrestricted rotation around the S–N bond .
  • Fluorine substitution (e.g., 4-fluoro analog) enhances hydrogen-bond strength (N–H···F interactions) but reduces thermal stability compared to chlorine derivatives .

Electronic and Steric Effects

  • Electron-withdrawing substituents (Cl, F) increase the sulfonamide group’s acidity. The 2,5-dichloro derivative has a pKa ~9.2, lower than the 4-methylphenyl analog (pKa ~10.5) due to enhanced resonance stabilization .
  • Steric effects : Ortho-substituents (e.g., 2-Cl) restrict molecular flexibility, reducing reactivity in nucleophilic substitution reactions compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)methanesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via sulfonation of toluene with chlorosulfonic acid at 0°C, followed by reaction with 2,5-dichloroaniline in stoichiometric ratios. Post-synthesis, purity is ensured by recrystallization from ethanol, monitored by consistent melting points and spectroscopic validation (IR, NMR) . Key steps include slow evaporation for single-crystal growth (critical for X-ray studies) and rigorous washing to remove unreacted intermediates.

Q. How is the crystal structure of N-(2,5-dichlorophenyl)methanesulfonamide determined, and what are its key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (Enraf–Nonius CAD-4 diffractometer, Mo Kα radiation) reveals a monoclinic system (space group P2₁/c) with a = 9.075 Å, b = 14.232 Å, c = 10.773 Å, and β = 90.49°. Refinement via SHELXL yields R = 0.048 and wR = 0.141. Intramolecular N–H···Cl hydrogen bonding and gauche torsions in the C–SO₂–NH–C segment are critical structural features .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks are observed?

  • Methodological Answer :

  • IR Spectroscopy : Strong absorption at ~3250 cm⁻¹ (N–H stretch) and ~1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches).
  • NMR : δ ~7.2–7.8 ppm (aromatic protons), δ ~3.3 ppm (SO₂–NH proton), and δ ~2.5 ppm (CH₃ in methanesulfonamide).
    Spectra must be compared to reference data from structurally analogous sulfonamides (e.g., N-(3,5-dichlorophenyl) derivatives) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the conformational flexibility of N-aryl methanesulfonamides?

  • Methodological Answer : The 2,5-dichloro substitution induces a gauche conformation in the C–SO₂–NH–C segment (torsion angle = 62.1°), distinct from analogs like N-(2,5-dimethylphenyl) derivatives (-61.0°). This is attributed to steric and electronic interactions between Cl substituents and the sulfonamide group. Computational modeling (DFT) can quantify torsional energy barriers .

Q. What challenges arise in refining the crystal structure of N-(2,5-dichlorophenyl)methanesulfonamide, and how are anisotropic displacement parameters handled?

  • Methodological Answer : Refinement challenges include:

  • Disorder in Cl atoms : Addressed using occupancy refinement and restraints.
  • Hydrogen bonding : N–H···O(S) interactions require riding models for H atoms (Uiso = 1.2×Ueq of parent atoms).
  • Data-to-parameter ratio : High ratios (>14:1) ensure reliability. SHELXL’s restraints for NH groups prevent overfitting .

Q. How does the intramolecular N–H···Cl hydrogen bond affect the compound’s solid-state packing and solubility?

  • Methodological Answer : The N–H···Cl bond (distance ~3.2 Å) stabilizes a bent molecular geometry, reducing π-π stacking interactions. This increases solubility in polar solvents (e.g., ethanol) compared to non-hydrogen-bonded analogs. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions contribute ~12% of surface area) .

Q. What computational strategies are used to predict the reactivity of N-(2,5-dichlorophenyl)methanesulfonamide in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
  • Fukui indices : Predict sites for electrophilic/nucleophilic reactivity. For example, the sulfonamide S atom exhibits high f⁻ values, suggesting susceptibility to oxidation.
  • MD simulations : Model solvation effects in DMF or THF, critical for optimizing reaction conditions .

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